molecular formula C21H26ClN3O3S B2362551 N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide CAS No. 887197-05-9

N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2362551
CAS RN: 887197-05-9
M. Wt: 435.97
InChI Key: LYEVAMCUULCOPU-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s functionalized with a 4-chlorobenzyl group, an ethyl group, and a tosyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the 4-chlorobenzyl and ethyl groups, and the attachment of the tosyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

This compound, like all organic compounds, could undergo a variety of chemical reactions. The reactivity would be influenced by the presence and position of the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Several studies focus on the synthesis and biological evaluation of chemical compounds with structures similar to N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide, demonstrating potential applications in drug discovery for conditions like cancer, microbial infections, and neurological disorders.

  • Novel benzhydrylpiperazine derivatives with carboxamide and thioamide moieties have been synthesized, showing cytotoxic activities against various cancer cell lines, suggesting potential for cancer therapy (Gurdal et al., 2014).
  • A study on N-arylpiperazine-1-carboxamide derivatives revealed potent androgen receptor (AR) antagonist activities, indicating potential use in the treatment of prostate cancer (Kinoyama et al., 2005).

Environmental Science Applications

Research in this area includes the study of degradation kinetics of pesticides and herbicides, which can inform water treatment processes and ecological risk assessments.

  • The degradation kinetics of atrazine and its degradation products with ozone and OH radicals were investigated, providing a predictive tool for drinking water treatment (Acero et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would relate to how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide” would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEVAMCUULCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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